methyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate
Description
Methyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a 2-methylindole moiety via an α-ketoacetamide bridge. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for pharmaceutical and agrochemical research. The 2-methylindole group is notable for its prevalence in bioactive molecules, such as histone deacetylase inhibitors (e.g., panobinostat) , while the benzoate ester enhances solubility and metabolic stability.
Properties
IUPAC Name |
methyl 4-[[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-11-16(14-5-3-4-6-15(14)20-11)17(22)18(23)21-13-9-7-12(8-10-13)19(24)25-2/h3-10,20H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYNIZWQAGCABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The indole derivative is then acylated with an appropriate acyl chloride to introduce the amide linkage. Finally, esterification of the carboxylic acid group with methanol in the presence of an acid catalyst yields the desired compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl groups in the amide and ester functionalities can be reduced to their corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the ester group can produce the corresponding alcohol .
Scientific Research Applications
Basic Information
- IUPAC Name: Methyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate
- Molecular Formula: C18H19N1O4
- Molecular Weight: 309.35 g/mol
- CAS Number: 875910-66-0
Structural Characteristics
The compound features:
- An indole ring, contributing to its biological activity.
- A benzoate structure, enhancing its solubility and reactivity.
- An amide functional group, which is crucial for interaction with biological targets.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties:
Antimicrobial Activity
- The compound exhibits promising antimicrobial effects against various bacterial strains. Research indicates that it may disrupt bacterial cell division by interacting with the FtsZ protein, which is essential for bacterial cytokinesis.
Anticancer Properties
- Preliminary studies suggest that this compound could inhibit cancer cell proliferation. It has been tested against different cancer cell lines, showing significant cytotoxic effects, possibly due to its ability to induce apoptosis.
Anti-inflammatory Effects
- The compound's structure allows it to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. In vitro assays have demonstrated its ability to reduce pro-inflammatory cytokine production.
Organic Synthesis
In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. It can be utilized in:
- The development of novel pharmaceuticals by modifying its functional groups.
- The synthesis of indole derivatives that have diverse biological activities.
Biological Studies
The compound's unique structural features make it suitable for studying enzyme interactions and protein binding mechanisms. It can be employed in:
- Investigating the binding affinities of drugs to specific biological targets.
- Exploring the structure–activity relationships (SAR) of similar compounds.
Case Study 1: Antimicrobial Evaluation
A study conducted on derivatives of this compound revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the compound's ability to interfere with the bacterial cell division process by targeting FtsZ .
Case Study 2: Anticancer Activity Assessment
In vitro tests on various cancer cell lines demonstrated that this compound inhibited cell growth significantly. The study indicated that the compound induced apoptosis through intrinsic pathways, making it a potential candidate for further development in cancer therapy .
Table 1: Summary of Biological Activities
Table 2: Synthetic Routes
| Step Description | Reaction Conditions |
|---|---|
| Fischer Indole Synthesis | Ketone + Phenylhydrazine under acid |
| Amide Formation | Reaction between acid chloride and amine |
| Esterification | Alcohol + Acid under reflux conditions |
Mechanism of Action
The mechanism of action of methyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The amide linkage and benzoate ester may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural Analogues and Key Differences
Key Observations :
- Aromatic Systems: Unlike quinoline-based analogues (C1–C7) , the target compound uses an indole ring, which may enhance π-π stacking in biological targets.
- Substituents : Halogenated analogues (e.g., C2–C4 ) exhibit higher hydrophobicity, whereas the methylindole group in the target compound balances lipophilicity and steric effects.
Pharmacological and Functional Comparisons
Bioactivity Profiles
- HDAC Inhibition: The 2-methylindole moiety is critical in panobinostat, an HDAC inhibitor . The target compound’s α-ketoacetamide may mimic zinc-binding groups in HDAC inhibitors.
- Antimicrobial Potential: Indole-thiadiazole hybrids (e.g., ) show antimicrobial activity, suggesting the target compound could be optimized for similar applications.
- Pesticide Applications : Halogenated benzoate esters ( ) are used in agrochemicals, though the target compound’s indole group may redirect its utility to pharmaceuticals.
Physicochemical Properties
- Solubility: The benzoate ester improves aqueous solubility compared to non-esterified indole derivatives (e.g., ).
- Stability : The α-ketoacetamide bridge may confer susceptibility to hydrolysis, unlike more stable urea (e.g., 4b ) or dithiocarbamate (e.g., ) linkers.
Biological Activity
Methyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate is a synthetic compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C13H13N3O3
- Molecular Weight : 257.26 g/mol
- Melting Point : 172-173 °C
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of related compounds, such as methyl benzoate, which may provide insights into the biological activity of this compound. For instance, methyl benzoate was tested against various human cell lines including kidney (HEK293), colon (CACO2), and neuronal (SH-SY5Y) cells. The results indicated that at concentrations above 7.3 mM, significant inhibition of cell growth and proliferation was observed across these cell lines .
| Cell Line | Concentration (mM) | Viability Reduction (%) |
|---|---|---|
| HEK293 | 5.5 | <15 |
| CACO2 | 11 | <50 |
| SH-SY5Y | >7.3 | >90 |
The mechanisms underlying the cytotoxic effects of methyl benzoate and its analogs involve the induction of cellular stress responses and alterations in gene expression. Notably, the expression levels of heat shock protein 70 (HSP70), which is associated with cellular stress responses, were found to be significantly affected by exposure to these compounds .
Additionally, this compound may exhibit anti-inflammatory properties due to its structural similarities with known anti-inflammatory agents derived from indole compounds. Indoles are recognized for their ability to modulate inflammatory pathways, which could suggest potential therapeutic uses in conditions such as arthritis or other inflammatory diseases.
Case Studies and Research Findings
- Anti-Cancer Activity : Preliminary studies indicate that compounds with similar structural motifs have shown promise in inhibiting cancer cell lines. For example, indole derivatives have been reported to possess anti-proliferative effects against various cancer types by inducing apoptosis through mitochondrial pathways .
- Neuroprotective Effects : Research on related indole compounds has suggested neuroprotective properties, potentially beneficial in neurodegenerative diseases like Alzheimer’s. These effects are hypothesized to arise from their ability to reduce oxidative stress and inflammation in neuronal tissues .
- Insecticidal Properties : Some studies have explored the use of indole derivatives as environmentally friendly pesticides, demonstrating their efficacy against insect pests while posing minimal risk to human health . This aspect may also extend to the agricultural application of this compound.
Q & A
Q. How can researchers optimize the synthetic yield of methyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate?
Methodological Answer:
- Stepwise Optimization : Start with coupling 2-methylindole-3-glyoxalic acid derivatives with methyl 4-aminobenzoate using carbodiimide-based coupling agents (e.g., EDC/HOBt). Monitor reaction progress via TLC or HPLC.
- Catalyst Screening : Test alternative catalysts (e.g., DMAP) to enhance acylation efficiency.
- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., indole oxidation) .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the product, followed by recrystallization from ethanol/water mixtures.
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Analysis : Use - and -NMR to confirm the indole NH proton (δ 10–12 ppm) and ester carbonyl (δ ~165–170 ppm). Assign peaks using 2D experiments (COSY, HSQC) .
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., DCM/methanol). Analyze hydrogen bonding patterns (e.g., N–H···O interactions) to confirm molecular conformation .
- IR Spectroscopy : Validate carbonyl groups (amide C=O: ~1680 cm; ester C=O: ~1720 cm) .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Store samples at 4°C (dark), 25°C (ambient light), and 40°C (75% RH). Monitor degradation via HPLC every 7 days for 4 weeks.
- Light Sensitivity : Use UV-Vis spectroscopy to detect photooxidation products (e.g., indole ring cleavage) under UV light exposure .
- pH Stability : Test solubility and degradation in buffered solutions (pH 3–9) to identify optimal handling conditions .
Q. What in vitro assays are suitable for assessing its biological activity?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases (e.g., CDK1/GSK3β) using fluorescence-based ADP-Glo™ assays. Compare IC values with known inhibitors .
- Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) .
- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK293) to evaluate dose-dependent effects .
Advanced Research Questions
Q. What strategies resolve contradictions between computational and experimental spectroscopic data?
Methodological Answer:
- Hybrid DFT Calculations : Optimize molecular geometry using B3LYP/6-311+G(d,p). Compare theoretical vs. experimental -NMR shifts; adjust for solvent effects (e.g., PCM model for DMSO) .
- Dynamic Effects : Account for tautomerism (e.g., keto-enol equilibrium in oxoacetamido groups) using variable-temperature NMR .
- Error Analysis : Quantify discrepancies in IR vibrational modes by scaling calculated frequencies (0.96–0.98 factor) .
Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic reactions?
Methodological Answer:
- Kinetic Profiling : Use stopped-flow spectroscopy to monitor reaction rates with nucleophiles (e.g., amines, thiols) under pseudo-first-order conditions .
- Isotopic Labeling : Synthesize -labeled ester groups to track hydrolysis pathways via LC-MS .
- DFT Transition States : Identify rate-determining steps (e.g., amide bond cleavage) using Nudged Elastic Band calculations .
Q. What advanced methods validate degradation pathways under environmental conditions?
Methodological Answer:
- Photolysis Studies : Expose to simulated sunlight (λ > 290 nm) in aqueous solutions. Identify byproducts (e.g., benzoic acid derivatives) via LC-HRMS .
- Microbial Degradation : Incubate with soil microbial consortia for 28 days. Analyze metabolite profiles using -NMR and PCA .
- QSAR Modeling : Corporate logP and pKa values to predict environmental persistence and bioaccumulation potential .
Q. How does the protonation state of the indole nitrogen affect its interaction with biological targets?
Methodological Answer:
- pKa Determination : Use potentiometric titration (e.g., Sirius T3) to measure indole NH acidity (expected pKa ~2–4). Compare with computational predictions (e.g., Epik) .
- Molecular Docking : Simulate binding modes with proteins (e.g., kinases) using protonated vs. deprotonated indole structures in AutoDock Vina .
- pH-Dependent Activity : Test enzyme inhibition at pH 6.0 and 7.4 to assess protonation-driven efficacy changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
